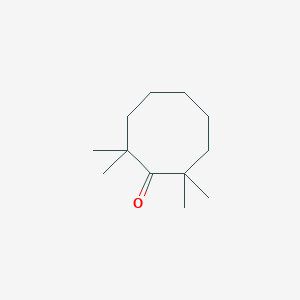
2,2,8,8-Tetramethylcyclooctan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,8,8-Tetramethylcyclooctan-1-one is a cyclic ketone with the molecular formula C12H22O. This compound is characterized by its unique structure, which includes a cyclooctane ring substituted with four methyl groups at the 2 and 8 positions and a ketone functional group at the 1 position. It is a colorless to pale yellow liquid with a distinct odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,8,8-Tetramethylcyclooctan-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of 2,2,8,8-tetramethyl-1,8-octanediol using an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the preparation of the starting materials, cyclization under optimized conditions, and purification using advanced separation techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,8,8-Tetramethylcyclooctan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of 2,2,8,8-tetramethylcyclooctanol.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
2,2,8,8-Tetramethylcyclooctan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2,8,8-Tetramethylcyclooctan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The methyl groups can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethylcyclohexanone: A cyclic ketone with a similar structure but a smaller ring size.
2,2,4,4-Tetramethylcyclobutanone: Another cyclic ketone with an even smaller ring size.
2,2,6,6-Tetramethylpiperidin-4-one: A cyclic ketone with a nitrogen atom in the ring.
Comparison: 2,2,8,8-Tetramethylcyclooctan-1-one is unique due to its larger ring size, which can influence its chemical reactivity and physical properties. The presence of four methyl groups provides steric hindrance, affecting its interactions with other molecules and its overall stability. Compared to smaller cyclic ketones, it may exhibit different reactivity patterns and applications in various fields.
Propriétés
Numéro CAS |
64342-80-9 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
2,2,8,8-tetramethylcyclooctan-1-one |
InChI |
InChI=1S/C12H22O/c1-11(2)8-6-5-7-9-12(3,4)10(11)13/h5-9H2,1-4H3 |
Clé InChI |
GLZAAVYEORGVOH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCCC(C1=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



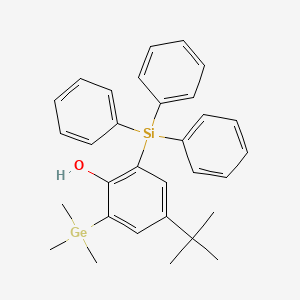
![(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid](/img/structure/B14506322.png)
![2-[3-Oxo-3-(2-oxocyclohexyl)propyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14506330.png)
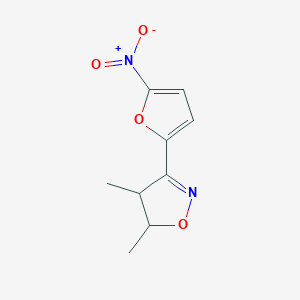
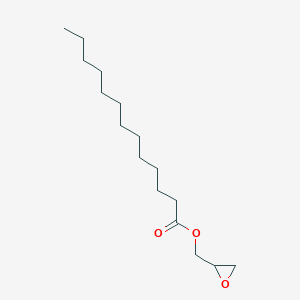
![4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile](/img/structure/B14506341.png)
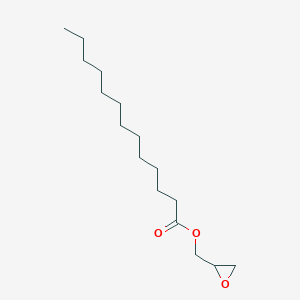

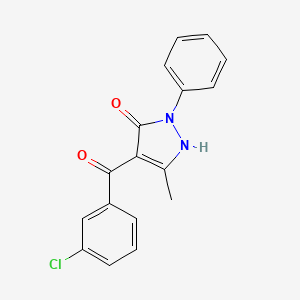
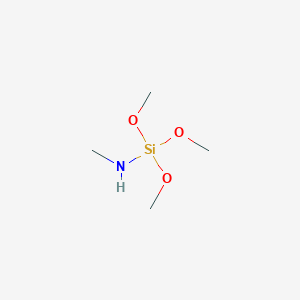

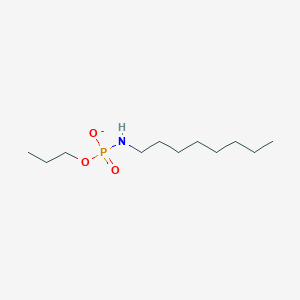
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)
